molecular formula C11H13F3N2 B1415014 2-(Piperidin-4-yl)-3-(trifluoromethyl)pyridine CAS No. 914220-27-2

2-(Piperidin-4-yl)-3-(trifluoromethyl)pyridine

Cat. No. B1415014
M. Wt: 230.23 g/mol
InChI Key: JJGSRPQRXJRSKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Piperidin-4-yl)-3-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C11H13F3N2 and its molecular weight is 230.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Piperidin-4-yl)-3-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Piperidin-4-yl)-3-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

914220-27-2

Product Name

2-(Piperidin-4-yl)-3-(trifluoromethyl)pyridine

Molecular Formula

C11H13F3N2

Molecular Weight

230.23 g/mol

IUPAC Name

2-piperidin-4-yl-3-(trifluoromethyl)pyridine

InChI

InChI=1S/C11H13F3N2/c12-11(13,14)9-2-1-5-16-10(9)8-3-6-15-7-4-8/h1-2,5,8,15H,3-4,6-7H2

InChI Key

JJGSRPQRXJRSKP-UHFFFAOYSA-N

SMILES

C1CNCCC1C2=C(C=CC=N2)C(F)(F)F

Canonical SMILES

C1CNCCC1C2=C(C=CC=N2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 50-mL round-bottom flask, was placed a solution of tert-butyl 4-(3-(trifluoromethyl)pyridin-2-yl)piperidine-1-carboxylate (379.8 mg, 1.10 mmol, 1.00 equiv, 96%) in dichloromethane (10 mL). This was followed by the addition of trifluoroacetic acid (5 mL) dropwise with stirring at 0° C. The resulting solution was stirred for 3 h at room temperature. The pH value of the solution was adjusted to 8-9 with sat sodium bicarbonate. The resulting solution was extracted with 6×50 mL of dichloromethane and the organic layers combined and dried over anhydrous sodium sulfate. The solids were filtered out. The resulting mixture was concentrated under vacuum. This resulted in 237.4 mg (93%) of 2-(piperidin-4-yl)-3-(trifluoromethyl)pyridine as yellow oil.
Name
tert-butyl 4-(3-(trifluoromethyl)pyridin-2-yl)piperidine-1-carboxylate
Quantity
379.8 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

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